molecular formula C9H11NO2 B2522750 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone CAS No. 2567504-16-7

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone

Cat. No. B2522750
CAS RN: 2567504-16-7
M. Wt: 165.192
InChI Key: PCOOHTJXFALTDQ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone” is a chemical compound that contains an oxazole ring, a five-membered heterocyclic moiety . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The synthesis of oxazole derivatives often involves the use of oxazole as intermediates .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the specific derivative and the conditions under which the reactions are carried out .

Scientific Research Applications

Pharmaceutical Testing

This compound is used for pharmaceutical testing . It’s crucial in the development of new drugs and therapies, where it may serve as a reference standard for accurate results .

Antimicrobial Potential

Compounds similar to “1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone” have shown good antimicrobial potential . They could be used in the development of new antimicrobial drugs.

Chemical Synthesis

This compound could be used in various chemical synthesis processes . Its unique structure might make it useful in the creation of other complex compounds.

Biomedical Research

The compound could have applications in biomedical research . For instance, it might be used in studies related to disease mechanisms or the development of new diagnostic methods.

Analytical Chemistry

In the field of analytical chemistry, this compound could be used as a standard for quantitative analyses . It might be particularly useful in techniques such as Fourier Transform Infrared (FTIR) spectroscopy .

Material Science

Given its unique chemical properties, this compound could be used in material science research . It might be useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on the specific derivative and its biological activity. For example, some oxazole derivatives have been found to possess considerable DPP-IV inhibition .

Future Directions

The future directions in the research of oxazole derivatives could involve the synthesis of new derivatives and the exploration of their biological activities . The therapeutic potentials of oxazole scaffolds are valuable for medical applications .

properties

IUPAC Name

1-cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(12-10-6)5-9(11)7-2-3-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOOHTJXFALTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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